molecular formula C10H13ClN4 B2504331 1-(1-methyl-1H-1,2,4-triazol-3-yl)-1-phenylmethanamine CAS No. 1674389-89-9

1-(1-methyl-1H-1,2,4-triazol-3-yl)-1-phenylmethanamine

Cat. No.: B2504331
CAS No.: 1674389-89-9
M. Wt: 224.69
InChI Key: CUNYAKQZSWGHMK-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-1,2,4-triazol-3-yl)-1-phenylmethanamine is an organic compound that features a triazole ring and a phenylmethanamine moiety

Preparation Methods

The synthesis of 1-(1-methyl-1H-1,2,4-triazol-3-yl)-1-phenylmethanamine typically involves the reaction of 1-methyl-1H-1,2,4-triazole with benzylamine under specific conditions. One common method involves the use of dichloromethane as a solvent and 3-chloroperoxybenzoic acid as an oxidizing agent . The reaction is carried out at room temperature for several hours to yield the desired product.

Chemical Reactions Analysis

1-(1-methyl-1H-1,2,4-triazol-3-yl)-1-phenylmethanamine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like 3-chloroperoxybenzoic acid.

    Reduction: Typically involves reducing agents such as lithium aluminum hydride.

    Substitution: Can participate in nucleophilic substitution reactions, especially at the triazole ring.

    Condensation: Can form condensation products with aldehydes and ketones.

Common reagents used in these reactions include dichloromethane, 3-chloroperoxybenzoic acid, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-methyl-1H-1,2,4-triazol-3-yl)-1-phenylmethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-1,2,4-triazol-3-yl)-1-phenylmethanamine involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit enzymes involved in cell proliferation . The triazole ring can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 1-(1-methyl-1H-1,2,4-triazol-3-yl)-1-phenylmethanamine include:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

(1-methyl-1,2,4-triazol-3-yl)-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-14-7-12-10(13-14)9(11)8-5-3-2-4-6-8/h2-7,9H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRQJTAFWZEWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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